molecular formula C9H10N2O B12107607 3-(1-Amino-2-hydroxyethyl)benzonitrile

3-(1-Amino-2-hydroxyethyl)benzonitrile

Cat. No.: B12107607
M. Wt: 162.19 g/mol
InChI Key: ADGAUJQHSWIQIF-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring an amino and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or ionic liquids .

Major Products

The major products formed from these reactions include oximes, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to interact with cellular components and modulate their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGAUJQHSWIQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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